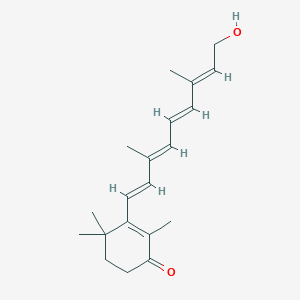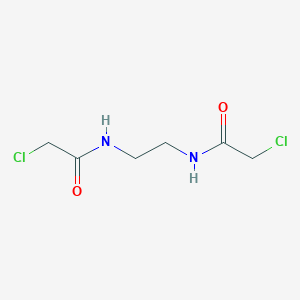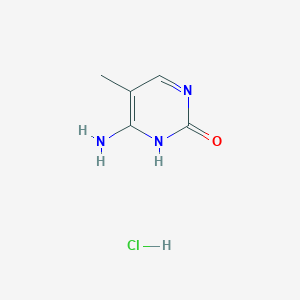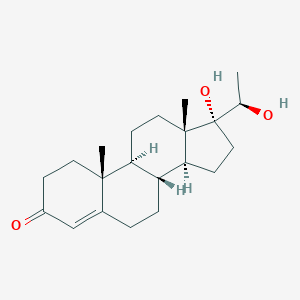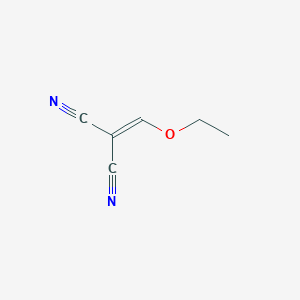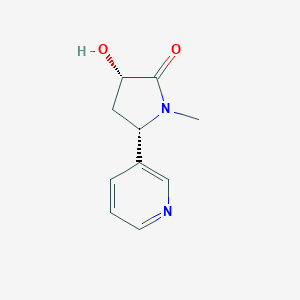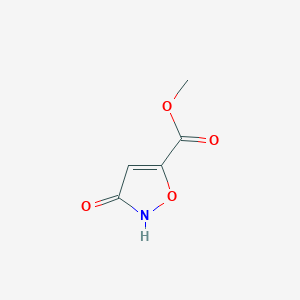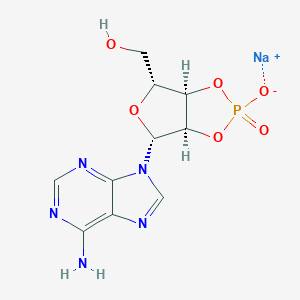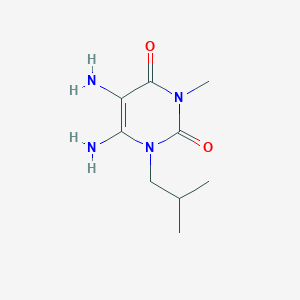
Cloruro de DOTAP
Descripción general
Descripción
El cloruro de 1,2-dioleoil-3-trimetilamonio-propano, comúnmente conocido como cloruro de DOTAP, es un lípido catiónico ampliamente utilizado en el campo de la terapia génica y la biología molecular. Es particularmente efectivo para la transfección liposomal de oligonucleótidos, como el ADN y el ARN, en las células. El elemento estructural clave del this compound es su grupo de cabeza de amonio cuaternario, que facilita las interacciones con los ácidos nucleicos y las membranas celulares .
Aplicaciones Científicas De Investigación
El cloruro de DOTAP tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Administración de fármacos: El this compound se utiliza en la formulación de nanopartículas lipídicas para la administración de agentes terapéuticos, incluidas moléculas pequeñas, péptidos y ácidos nucleicos.
Desarrollo de vacunas: Se emplea en el desarrollo de vacunas basadas en nanopartículas lipídicas, como vacunas de ARNm para enfermedades infecciosas.
Investigación biológica: El this compound se utiliza en estudios que involucran canales iónicos dependientes de voltaje y otras proteínas de membrana debido a su capacidad para interactuar con las membranas celulares.
Mecanismo De Acción
El mecanismo de acción del cloruro de DOTAP implica la formación de lipoplexos con ácidos nucleicos. El grupo de cabeza de amonio cuaternario del this compound interactúa con los grupos fosfato cargados negativamente de los ácidos nucleicos, formando complejos estables. Estos lipoplexos son luego captados por las células mediante endocitosis, permitiendo que los ácidos nucleicos se liberen en el citoplasma y ejerzan sus efectos . Los objetivos moleculares del this compound incluyen membranas celulares y ácidos nucleicos, y las vías involucradas incluyen endocitosis y tráfico intracelular .
Análisis Bioquímico
Biochemical Properties
Dotap chloride plays a crucial role in biochemical reactions, primarily as a transfection reagent. It interacts with nucleic acids, forming stable complexes that can be introduced into cells. The quaternary ammonium headgroup of Dotap chloride is responsible for its interaction with nucleic acids and cell membranes. This interaction is facilitated by the electrostatic attraction between the positively charged headgroup and the negatively charged phosphate backbone of nucleic acids . Additionally, Dotap chloride can interact with various proteins and enzymes involved in cellular uptake and processing of nucleic acids, enhancing the efficiency of transfection .
Cellular Effects
Dotap chloride has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into cells, which can lead to changes in gene expression and cellular metabolism Dotap chloride has been shown to be effective in transfecting a wide range of cell types, including primary cells and cell lines .
Molecular Mechanism
The molecular mechanism of Dotap chloride involves its ability to form liposomes that encapsulate nucleic acids. These liposomes can fuse with the cell membrane, releasing their cargo into the cytoplasm . The quaternary ammonium headgroup of Dotap chloride plays a key role in this process by interacting with the negatively charged cell membrane and nucleic acids. This interaction facilitates the fusion of the liposome with the cell membrane and the subsequent release of nucleic acids into the cell . Additionally, Dotap chloride can enhance the stability and uptake of nucleic acids by protecting them from degradation by nucleases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dotap chloride can change over time. The stability of Dotap chloride is influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, Dotap chloride can degrade, leading to a decrease in its transfection efficiency. Long-term studies have shown that Dotap chloride can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of Dotap chloride in experimental designs .
Dosage Effects in Animal Models
The effects of Dotap chloride vary with different dosages in animal models. At low doses, Dotap chloride can effectively transfect cells without causing significant toxicity . At high doses, Dotap chloride can induce toxic effects, including inflammation and cell death. Studies have shown that there is a threshold dose above which the adverse effects of Dotap chloride become pronounced. It is important to carefully optimize the dosage of Dotap chloride in animal studies to achieve the desired transfection efficiency while minimizing toxicity.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del cloruro de DOTAP típicamente implica la esterificación de 1,2-dioleoil-sn-glicerol con cloruro de 3-cloropropiltrimetilamonio. La reacción se lleva a cabo en condiciones anhidras utilizando un disolvente adecuado, como diclorometano o cloroformo. La mezcla de reacción se purifica luego mediante cromatografía en columna para obtener el producto puro .
Métodos de producción industrial
En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes de alta pureza para garantizar la calidad del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas. El producto se somete luego a rigurosas medidas de control de calidad para garantizar su idoneidad para su uso en aplicaciones biomédicas .
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de DOTAP principalmente experimenta reacciones de sustitución debido a la presencia de su grupo de cabeza de amonio cuaternario. También puede participar en reacciones de complejación con ácidos nucleicos, formando lipoplexos estables que facilitan la entrega de material genético a las células .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen ácidos nucleicos (ADN, ARN), varios disolventes (p. ej., etanol, DMSO) y otros lípidos (p. ej., colesterol, fosfatidiletanolamina). Las reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad de los ácidos nucleicos y la estructura lipídica .
Productos principales
Los principales productos formados a partir de las reacciones que involucran this compound son los lipoplexos, que son complejos de this compound con ácidos nucleicos. Estos lipoplexos se utilizan para la transfección de material genético en células, facilitando los estudios de expresión génica y las aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos similares
1,2-Dioleoil-3-trimetilamonio-propano (DOTAP): Un análogo de éster del cloruro de DOTAP, utilizado para aplicaciones similares en terapia génica y biología molecular.
Cloruro de N-[1-(2,3-dioleoylox)propil]-N,N,N-trimetilamonio (DOTMA): Otro lípido catiónico utilizado para la transfección de ácidos nucleicos.
Singularidad
El this compound es único debido a su alta eficiencia de transfección y su capacidad para formar lipoplexos estables con ácidos nucleicos. Su grupo de cabeza de amonio cuaternario proporciona fuertes interacciones con los ácidos nucleicos, convirtiéndolo en una opción preferida para aplicaciones de terapia génica .
Propiedades
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTUUUQYQYKCR-LQDDAWAPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132172-61-3 | |
| Record name | Dotap chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTAP CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



